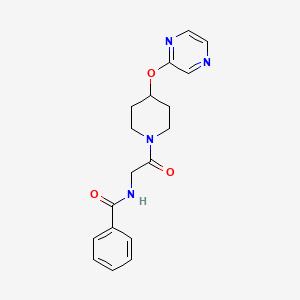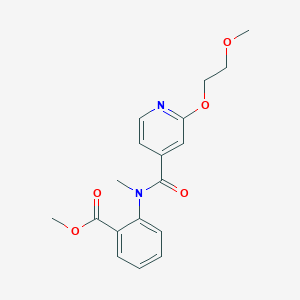
methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester, an isonicotinamide moiety, and multiple methoxyethoxy groups. These structural features contribute to its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Esterification: The initial step involves the esterification of 2-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 2-(2-methoxyethoxy)benzoate.
Amidation: The ester is then reacted with N-methylisonicotinamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary alcohols and amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the isonicotinamide moiety suggests potential activity against certain bacterial strains, making it a candidate for antimicrobial research.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism by which methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate exerts its effects depends on its interaction with specific molecular targets. The isonicotinamide moiety may interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The methoxyethoxy groups could enhance solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-methoxyethoxy)benzoate: Lacks the isonicotinamide moiety, making it less versatile in biological applications.
N-methylisonicotinamide:
Methyl 2-(2-(2-methoxyethoxy)ethoxy)benzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
Methyl 2-(2-(2-methoxyethoxy)-N-methylisonicotinamido)benzoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]-methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-20(15-7-5-4-6-14(15)18(22)24-3)17(21)13-8-9-19-16(12-13)25-11-10-23-2/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHJWTUFYHDPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2449665.png)
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2449666.png)
![(Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449667.png)
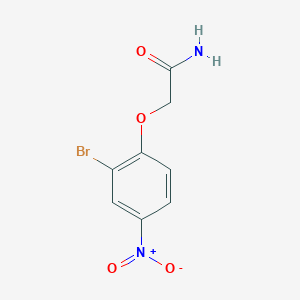
![3,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide](/img/structure/B2449670.png)
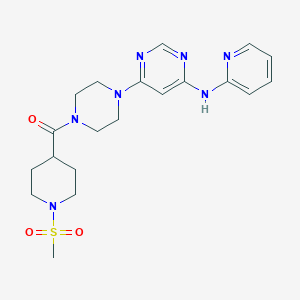
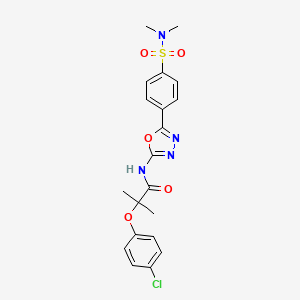
![methyl 4-(7-(2,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2449677.png)
![(Z)-ethyl 2-(6-nitro-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449678.png)
![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2449680.png)
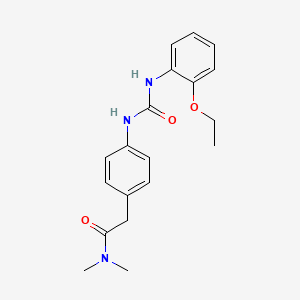
![6-fluoro-3-[(Z)-hydroxyiminomethyl]chromen-4-one](/img/structure/B2449683.png)
![(2E,NZ)-N-(6-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2449685.png)
